Cas no 2138243-18-0 (3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde)
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- EN300-713644
- 2138243-18-0
- 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
-
- Inchi: 1S/C13H21N3O/c1-15(12-6-4-3-5-7-12)9-13-11(10-17)8-16(2)14-13/h8,10,12H,3-7,9H2,1-2H3
- InChI Key: NDIBFFXYOFFYKX-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C)N=C1CN(C)C1CCCCC1
Computed Properties
- Exact Mass: 235.168462302g/mol
- Monoisotopic Mass: 235.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.1Ų
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-713644-1.0g |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde |
2138243-18-0 | 1g |
$0.0 | 2023-06-07 |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction to 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 2138243-18-0)
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2138243-18-0, represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, including a pyrazole core and an aldehyde functional group, make it a versatile intermediate for synthesizing various bioactive molecules.
The pyrazole moiety is a heterocyclic aromatic compound that is widely recognized for its pharmacological properties. Pyrazoles have been extensively studied due to their ability to interact with multiple biological targets, making them valuable scaffolds for the development of drugs targeting various diseases. The presence of an aldehyde group in the molecular structure of this compound enhances its reactivity, allowing for further functionalization and derivatization, which is crucial in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde has emerged as a key intermediate in the synthesis of potential drug candidates. Its structural framework suggests potential applications in the treatment of inflammatory diseases, neurological disorders, and even certain types of cancer. The cyclohexyl(methyl)amino substituent particularly contributes to the compound's binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of this compound is its potential to serve as a precursor for the development of small-molecule inhibitors. Small-molecule inhibitors have revolutionized the treatment of various diseases by targeting specific enzymes or receptors involved in pathophysiological processes. The aldehyde group in 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde provides a reactive site for covalent bond formation, which is essential for designing potent and selective inhibitors.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance, pyrazole-based compounds have shown promising results in preclinical trials for their anti-inflammatory and analgesic properties. The structural similarity between 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde and known bioactive molecules suggests that it could exhibit similar pharmacological effects. Further research is needed to fully elucidate its potential therapeutic applications.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product. The presence of the cyclohexyl(methyl)amino group necessitates precise control over reaction conditions to prevent unwanted side products.
In addition to its pharmaceutical applications, 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde has potential uses in materials science and chemical research. Its unique structural features make it a valuable building block for designing novel materials with specific properties. For example, it could be used to develop organic semiconductors or luminescent materials.
The growing interest in this compound underscores the need for robust analytical methods to study its properties and interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for characterizing its molecular structure and dynamics. These methods provide critical insights into how the compound behaves in different environments and how it interacts with biological targets.
The future prospects of 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde are vast and exciting. As research continues to uncover new therapeutic targets and mechanisms, this compound will likely play a significant role in the development of next-generation drugs. Its unique combination of structural features makes it a versatile tool for medicinal chemists seeking to design innovative therapeutic agents.
In conclusion, 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 2138243-18-0) is a remarkable compound with significant potential in pharmaceutical chemistry and beyond. Its structural complexity and reactivity make it an invaluable intermediate for drug discovery, while its unique properties also open doors to applications in materials science. As research progresses, this compound will continue to be a focal point for scientists exploring new frontiers in chemical biology.
2138243-18-0 (3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)